![molecular formula C9H11F2N3O B2752115 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034417-87-1](/img/structure/B2752115.png)
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with a difluoropyrrolidine moiety, which imparts distinct chemical and biological properties.
作用机制
Target of Action
The primary target of the compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes .
Mode of Action
The compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. This results in increased insulin levels, decreased glucagon levels, and consequently, better control of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects .
Pharmacokinetics
The compound has been found to have high oral bioavailability in preclinical species and low plasma protein binding . This suggests that the compound is well-absorbed and can effectively reach its target in the body.
Result of Action
The result of the compound’s action is an improvement in blood glucose control , which is crucial in the management of type 2 diabetes . By enhancing the effects of incretin hormones, the compound helps to regulate insulin and glucagon levels, thereby helping to maintain normal blood glucose levels .
生化分析
Biochemical Properties
The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . The compound interacts with DPP-IV, inhibiting its activity and thus playing a role in the regulation of blood glucose levels .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting DPP-IV, the compound can influence cell signaling pathways related to glucose regulation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to DPP-IV and inhibiting its activity . This inhibition can lead to changes in gene expression related to glucose metabolism .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have been studied, with the compound showing high oral bioavailability in preclinical species
Metabolic Pathways
The metabolic pathways of this compound involve hydroxylation at the 5’ position of the pyrimidine ring, amide hydrolysis, N-dealkylation at the piperazine nitrogen, and other pathways .
准备方法
The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with 1-methylpyrazin-2-one under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
科学研究应用
Target and Mode of Action
The primary target of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV), an enzyme crucial for the regulation of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, the compound increases the levels of these hormones, thereby enhancing insulin secretion and improving blood glucose control.
Biochemical Pathways
The inhibition of DPP-IV affects several biochemical pathways:
- Incretin Hormone Pathway : By preventing the degradation of incretin hormones, the compound improves their insulinotropic effects.
- Cellular Effects : The compound influences cell signaling pathways related to glucose regulation, which is critical in diabetes management.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications in:
- Type 2 Diabetes Management : As a DPP-IV inhibitor, it is studied for its ability to regulate blood sugar levels effectively.
- Neurodegenerative Disorders : Research is ongoing into its effects on neuroprotective mechanisms.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxides or reduction to yield derivatives.
- Nucleophilic Substitution Reactions : The difluoropyrrolidine moiety can be replaced with other functional groups under suitable conditions.
Biochemical Research
The compound's role as a DPP-IV inhibitor makes it significant in biochemical studies focused on:
- Enzyme Inhibition Studies : Understanding the kinetics and dynamics of DPP-IV inhibition.
- Metabolic Pathway Analysis : Investigating how it affects glucose metabolism at the cellular level.
Case Study 1: DPP-IV Inhibition and Diabetes Management
In preclinical studies, this compound demonstrated significant efficacy in lowering blood glucose levels in diabetic animal models. The results indicated that the compound effectively enhances insulin secretion by preserving incretin hormone levels.
Case Study 2: Synthesis and Characterization
A recent study detailed the synthesis of this compound through multi-step organic reactions involving 3,3-difluoropyrrolidine and 1-methylpyrazin-2-one. The study optimized reaction conditions to improve yield and purity, highlighting its potential for industrial production.
相似化合物的比较
When compared to similar compounds, 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one stands out due to its unique difluoropyrrolidine substitution, which enhances its chemical stability and biological activity. Similar compounds include:
3,3-difluoropyrrolidine hydrochloride: Used as a building block in various syntheses.
Triazolopyrimidines: Known for their antitrypanosomal activity.
Gosogliptin: A dipeptidyl peptidase IV inhibitor with a similar mechanism of action.
生物活性
Overview
3-(3,3-Difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound recognized for its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is gaining attention in the field of diabetes research due to its role in enhancing insulin secretion through the modulation of incretin hormones.
Chemical Structure and Properties
- Molecular Formula : C9H11F2N3O
- Molecular Weight : 215.20 g/mol
- CAS Number : 2034417-87-1
The compound features a pyrazinone core with a difluoropyrrolidine moiety, which contributes to its unique chemical properties and biological activities .
The primary action of this compound is as a potent and selective inhibitor of DPP-IV . This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP, which are vital for insulin secretion.
Biochemical Pathways
Inhibition of DPP-IV leads to:
- Increased levels of incretin hormones.
- Enhanced insulin secretion in response to glucose.
- Improved blood glucose control, making it a promising candidate for type 2 diabetes management.
Pharmacokinetics
Research indicates that the compound exhibits:
- High oral bioavailability in preclinical models.
- Low plasma protein binding, which may enhance its therapeutic effectiveness.
These pharmacokinetic properties suggest that the compound can be effectively administered orally, making it suitable for clinical applications.
Case Studies and Experimental Data
Several studies have documented the biological effects of this compound:
-
Animal Model Studies :
- In rodent models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.
- Dosage effects showed that lower doses were effective in achieving desired glycemic control without adverse effects.
- Biochemical Assays :
Comparison with Similar Compounds
The following table summarizes the characteristics of this compound compared to similar compounds:
Compound Name | Mechanism of Action | Target Enzyme | Potency (IC50) | Oral Bioavailability |
---|---|---|---|---|
This compound | DPP-IV Inhibitor | DPP-IV | Low nanomolar range | High |
Gosogliptin | DPP-IV Inhibitor | DPP-IV | Moderate | Moderate |
Sitagliptin | DPP-IV Inhibitor | DPP-IV | Low nanomolar range | High |
This comparison highlights the competitive advantage of this compound in terms of potency and bioavailability among existing DPP-IV inhibitors .
属性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXWUJRSRFCLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。